molecular formula C6H6F2O2 B8754209 (5-(Difluoromethyl)furan-2-yl)methanol

(5-(Difluoromethyl)furan-2-yl)methanol

Cat. No.: B8754209
M. Wt: 148.11 g/mol
InChI Key: OOIROKPJMKCDAV-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)furan-2-yl)methanol is a furan-derived compound characterized by a difluoromethyl (-CF₂H) substituent at the 5-position of the furan ring and a hydroxymethyl (-CH₂OH) group at the 2-position. This structure combines the aromaticity of the furan core with the electronic and steric effects of fluorine, which significantly influence its physicochemical properties and reactivity. Fluorine substituents are known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals .

Properties

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

[5-(difluoromethyl)furan-2-yl]methanol

InChI

InChI=1S/C6H6F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2

InChI Key

OOIROKPJMKCDAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(F)F)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of (5-(Difluoromethyl)furan-2-yl)methanol, highlighting substituent variations and their implications:

Compound Name Substituents (Position 5) Key Features Reference
(5-(3-Chloro-4-methylphenyl)furan-2-yl)methanol 3-Chloro-4-methylphenyl Bulky aromatic substituent; potential for enhanced π-π interactions
[5-(2-Fluorophenyl)furan-2-yl]methanol 2-Fluorophenyl Fluorine at phenyl para-position; increased electronegativity
[5-(3-Aminophenyl)furan-2-yl]methanol 3-Aminophenyl Amino group enables hydrogen bonding; may improve solubility
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol 4-Amino-2-methylphenyl Electron-donating methyl and amino groups; alters electronic density
(5-(Hydroxymethyl)furan-2-yl)methanol (HMF) Hydroxymethyl Bio-based platform molecule; oxidizable to FDCA for polymer synthesis

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 3-chloro-4-methylphenyl) may hinder reactivity in condensation or acetalization reactions .
  • Biological Interactions: Amino groups (e.g., in ) improve solubility and hydrogen-bonding capacity, whereas difluoromethyl groups enhance lipophilicity, favoring membrane permeability .

Physicochemical Properties

  • Stability: Fluorine’s strong C-F bond confers resistance to metabolic degradation, a critical advantage over non-fluorinated analogs in pharmaceutical applications .
  • Reactivity : Difluoromethyl groups are less reactive toward nucleophilic substitution compared to chlorophenyl substituents, influencing synthesis pathways .

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